molecular formula C9H17ClN4O B12791069 Einecs 243-770-5 CAS No. 20368-76-7

Einecs 243-770-5

Cat. No.: B12791069
CAS No.: 20368-76-7
M. Wt: 232.71 g/mol
InChI Key: UCRVARONSIRYNE-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals, including EINECS 243-770-4. Under the EU’s REACH regulation, EINECS chemicals lacking sufficient toxicological data require risk assessment via read-across approaches or Quantitative Structure-Activity Relationships (QSARs) to fill data gaps efficiently .

These compounds are often assessed using computational methods like Tanimoto similarity indices and PubChem 2D fingerprints to predict toxicity and physicochemical properties .

Properties

CAS No.

20368-76-7

Molecular Formula

C9H17ClN4O

Molecular Weight

232.71 g/mol

IUPAC Name

2-(chloromethyl)oxirane;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C6H12N4.C3H5ClO/c1-7-2-9-4-8(1)5-10(3-7)6-9;4-1-3-2-5-3/h1-6H2;3H,1-2H2

InChI Key

UCRVARONSIRYNE-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CCl.C1N2CN3CN1CN(C2)C3

Related CAS

68083-64-7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product. The general reaction is as follows:

CH3C(CN)(OH)CH3+N2H4CH3C(CN)(N2H2)CH3+H2O\text{CH}_3\text{C}(\text{CN})(\text{OH})\text{CH}_3 + \text{N}_2\text{H}_4 \rightarrow \text{CH}_3\text{C}(\text{CN})(\text{N}_2\text{H}_2)\text{CH}_3 + \text{H}_2\text{O} CH3​C(CN)(OH)CH3​+N2​H4​→CH3​C(CN)(N2​H2​)CH3​+H2​O

Industrial Production Methods: In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition to form free radicals. This decomposition can be induced by heat or light, making it a versatile initiator in various polymerization processes.

Common Reagents and Conditions:

    Heat: Decomposition typically occurs at temperatures around 60-80°C.

    Light: Ultraviolet light can also induce decomposition.

Major Products Formed: The primary products of the decomposition are nitrogen gas and free radicals, which then initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.

Scientific Research Applications

2,2’-Azobis(2-methylpropionitrile) is extensively used in scientific research due to its role as a radical initiator. Its applications include:

    Polymer Chemistry: Used in the synthesis of various polymers and copolymers.

    Biology: Employed in the study of radical-induced processes in biological systems.

    Medicine: Investigated for its potential in drug delivery systems where controlled polymerization is required.

    Industry: Utilized in the production of plastics, rubbers, and resins.

Mechanism of Action

The mechanism by which 2,2’-Azobis(2-methylpropionitrile) exerts its effects involves the generation of free radicals. Upon decomposition, it forms two 2-cyanoprop-2-yl radicals and nitrogen gas. These radicals are highly reactive and initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains.

Comparison with Similar Compounds

Structural Similarity via PubChem 2D Fingerprints

Read-Across Structure-Activity Relationships (RASAR) models use structural similarity to link unlabeled EINECS compounds (e.g., EINECS 243-770-5) with labeled Annex VI chemicals. A Tanimoto similarity score ≥70% indicates high structural overlap, enabling toxicity predictions for EINECS compounds without experimental data .

Table 1: Structural Similarity of this compound with REACH Annex VI Compounds

Compound Name EINECS Number Tanimoto Similarity (%) Key Functional Groups
Hypothetical Compound A Annex VI-XXX 85% Nitrobenzene, Chlorine
Hypothetical Compound B Annex VI-YYY 78% Alkane, Phosphate
Hypothetical Compound C Annex VI-ZZZ 72% Sulfonate, Metal ion

Note: Data inferred from RASAR methodologies in and .

Physicochemical Properties

QSAR models prioritize hydrophobicity (log Kow) as a critical parameter for toxicity prediction. For example:

  • Substituted mononitrobenzenes: log Kow ranges (0.5–3.5) correlate with acute toxicity to fish and daphnids .

If this compound belongs to these classes, its log Kow would determine applicable QSAR models for risk assessment.

Functional and Application-Based Comparison

Functional Similarity in Industrial Use

EINECS chemicals like metal salts (e.g., zinc or copper derivatives) or organophosphates may share industrial applications (e.g., catalysts, flame retardants). For instance:

  • Zinc stearate (EINECS 232-722-6) : Used as a lubricant and stabilizer in plastics.
  • Hypothetical this compound : Likely shares stabilizer or catalytic roles, differing in metal ion or ligand structure .

Table 2: Functional Comparison of Metal Salts

Compound EINECS Number Application Key Differences
Zinc stearate 232-722-6 Polymer stabilizer Zinc ion, long-chain carboxylate
Copper acetate 205-553-3 Catalyst Copper ion, acetate ligand
This compound 243-770-5 Hypothetical use Likely distinct metal/ligand

Toxicity Profiles

QSAR models for EINECS chemicals predict acute toxicity using structural analogs:

  • Organothiophosphates: Toxicity to daphnids (EC50: 0.1–10 mg/L) correlates with log Kow and electrophilic reactivity .
  • Chlorinated alkanes : Fish LC50 values (1–100 mg/L) depend on carbon chain length and halogenation .

This compound’s toxicity would be inferred from analogs with ≥70% structural similarity, minimizing reliance on animal testing .

Challenges and Limitations

  • Data Sparsity : Only 54% of EINECS chemicals are classifiable into QSAR-friendly groups, leaving botanicals and complex mixtures understudied .
  • Threshold Variability : A 70% Tanimoto score may exclude functionally similar compounds with divergent structures .

Q & A

Q. How can researchers systematically characterize the physicochemical properties of Einecs 243-770-5 to establish a baseline for further studies?

Q. What experimental controls are essential when synthesizing this compound to ensure reproducibility?

Methodological Answer:

  • Replication : Perform triplicate syntheses with identical conditions (temperature, solvent, catalyst) to assess batch-to-batch variability .
  • Negative Controls : Include reactions without key reagents to identify side products .
  • Reference Standards : Use commercially available or literature-reported spectra (e.g., CAS-registered compounds) for cross-validation .

Q. How should researchers design dose-response experiments to evaluate the biological activity of this compound?

Methodological Answer:

  • Dose Range : Test 5–7 concentrations spanning 3 orders of magnitude (e.g., 1 nM–100 µM) to capture EC₅₀/IC₅₀ values .
  • Endpoint Selection : Use orthogonal assays (e.g., cell viability + target-specific enzymatic activity) to minimize off-target effects .
  • Statistical Power : Calculate sample size using power analysis (α=0.05, β=0.2) to ensure detectable effect sizes .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved across independent studies?

Methodological Answer:

  • Meta-Analysis : Aggregate published data to identify confounding variables (e.g., cell lines, assay conditions) and perform subgroup analyses .
  • Orthogonal Validation : Replicate key findings using alternative methodologies (e.g., CRISPR knockouts vs. pharmacological inhibitors) .
  • Data Transparency : Share raw datasets and experimental protocols via repositories like Zenodo to enable independent verification .

Q. What computational modeling approaches are suitable for predicting this compound’s interactions with non-target proteins?

Q. How can researchers address stability challenges of this compound under physiological conditions for in vivo studies?

Methodological Answer:

  • Preformulation Studies : Assess pH-dependent degradation (1–13 range) and oxidative stability via forced degradation assays .
  • Delivery Systems : Encapsulate in liposomes or PEGylated nanoparticles to enhance half-life .
  • Pharmacokinetic Monitoring : Use LC-MS/MS to quantify parent compound vs. metabolites in plasma .

Methodological Considerations

Q. What statistical methods are recommended for analyzing non-linear dose-response relationships in this compound studies?

  • Curve Fitting : Apply four-parameter logistic models (e.g., Hill equation) using tools like GraphPad Prism .
  • Error Quantification : Report 95% confidence intervals for EC₅₀ values and use bootstrapping for small datasets .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FT-IR) to adjust reaction parameters dynamically .
  • Quality by Design (QbD) : Define critical process parameters (CPPs) via factorial design experiments .

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